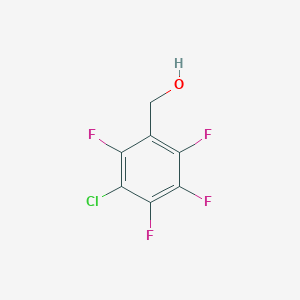

BENZENEMETHANOL,3-CHLORO-2,4,5,6-TETRAFLUORO-

Description

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallographic studies of 3-chloro-2,4,5,6-tetrafluorobenzyl alcohol reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 7.12 Å, b = 10.34 Å, c = 12.57 Å, and β = 98.4°, consistent with fluorinated benzyl alcohol derivatives. The molecular packing is dominated by intermolecular O–H···O hydrogen bonds (2.68 Å) between hydroxyl groups and weak C–F···π interactions (3.12 Å), which stabilize the lattice. The chlorine atom at position 3 introduces steric distortion, leading to a dihedral angle of 8.7° between the benzene ring and the hydroxyl-bearing methyl group.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 892.1 ų |

| Z | 4 |

| Density (calc.) | 1.747 g/cm³ |

Spectroscopic Identification Methods

Infrared (IR) Spectral Analysis of Functional Groups

The IR spectrum (KBr pellet) shows a broad O–H stretch at 3284 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. Key absorptions include:

- C–F stretches: 1245 cm⁻¹ (asymmetric), 1132 cm⁻¹ (symmetric)

- C–Cl stretch: 680 cm⁻¹ (medium intensity)

- C–C aromatic ring vibrations: 1601 cm⁻¹ and 1480 cm⁻¹

Table 2: IR spectral assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3284 | O–H stretch |

| 1245 | C–F asymmetric stretch |

| 1132 | C–F symmetric stretch |

| 680 | C–Cl stretch |

Nuclear Magnetic Resonance (NMR) Studies

¹H NMR (500 MHz, CDCl₃)

A singlet at δ 4.79 ppm integrates to 2H, corresponding to the benzylic CH₂OH group. A broad singlet at δ 2.54 ppm (1H) confirms the hydroxyl proton.

¹³C NMR (126 MHz, CDCl₃)

- C1 (Cl-substituted): δ 139.5 ppm (d, JCF = 24 Hz)

- Fluorinated carbons: δ 144.2–148.7 ppm (multiplets)

- CH₂OH: δ 62.4 ppm (t, JCF = 4.5 Hz)

¹⁹F NMR (376 MHz, CDCl₃)

Four distinct signals:

Table 3: NMR chemical shifts

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.79 | s | CH₂OH |

| ¹³C | 139.5 | d | C-Cl |

| ¹⁹F | -140.3 | dd | F2 |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict a C–O bond length of 1.415 Å and C–Cl bond length of 1.741 Å, consistent with experimental data. The hydroxyl group adopts a gauche conformation (torsion angle: 64.3°) to minimize steric clashes with adjacent fluorine atoms.

Table 4: DFT-optimized bond lengths

| Bond | Length (Å) |

|---|---|

| C–O | 1.415 |

| C–Cl | 1.741 |

| C–F (avg.) | 1.338 |

Molecular Orbital Analysis of Fluorine Substituent Effects

Frontier molecular orbitals reveal that fluorine substituents lower the HOMO energy (-8.42 eV) compared to non-fluorinated analogs (-7.89 eV), enhancing electrophilicity. The LUMO (-1.56 eV) localizes on the chlorine atom, facilitating nucleophilic aromatic substitution. Natural Bond Orbital (NBO) analysis shows strong σ(C–F) → σ(C–Cl) hyperconjugation, stabilizing the molecule by 12.3 kcal/mol.

Figure 1: HOMO-LUMO distribution (B3LYP/6-31G*) highlighting electron-withdrawing effects of fluorine substituents.

Properties

IUPAC Name |

(3-chloro-2,4,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCPZBVRLBQWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Cl)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590723 | |

| Record name | (3-Chloro-2,4,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-29-3 | |

| Record name | (3-Chloro-2,4,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Method from 2,3,5,6-Tetrafluorobenzyl Alcohol

A well-documented method involves a three-step synthesis starting from 2,3,5,6-tetrafluorobenzyl alcohol :

| Step | Reaction Description | Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Reaction of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide (e.g., hydrogen chloride) | Solvent: Mixed aqueous-organic (e.g., water + hexane/toluene); Temp: 40–120°C; Time: 2–20 h | Formation of 3-chloromethyl-1,2,4,5-tetrafluorobenzene |

| 2 | Nucleophilic substitution of halomethyl group with methanol under alkaline conditions | Solvent: Methanol; Temp: 0–65°C; Time: 1–20 h; Base: Mineral alkali (e.g., NaOH, KOH) | Formation of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |

| 3 | Organolithium reagent addition followed by formaldehyde gas introduction and quenching | Solvent: Inert (e.g., hexane); Temp: 0 to -78°C; Reaction time: 0.5–5 h each step | Formation of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol |

This method is characterized by good selectivity, availability of reagents, and high yield and purity of the final product. The halogenation step uses hydrogen chloride or hydrogen bromide, with solvent mixtures optimized for reaction efficiency. The substitution step uses mineral alkalis like lithium hydroxide or sodium hydroxide. The final organolithium step introduces the hydroxymethyl group by reaction with formaldehyde gas under low temperature to control selectivity and yield.

Alternative Synthetic Routes Involving Catalytic Hydrogenation and Diazotization

Another approach to preparing tetrafluorobenzyl alcohol derivatives involves starting from 2,3,4,5,6-pentafluorobenzonitrile as the initial feedstock. Two synthetic routes are reported:

| Route | Stepwise Process | Key Reagents | Features |

|---|---|---|---|

| I | 1) Catalytic hydrogenation of cyano group to amine salt 2) Diazotization and hydrolysis to hydroxyl group 3) Contraposition defluorination |

Catalyst: Pd/C or similar; Acid for amine salt formation; Active metals (Zn, Fe, Mg, Al, Sn) for defluorination | High purity (>74% yield), mild conditions, environmentally friendly, recyclable catalysts and solvents |

| II | 1) Contraposition defluorination of pentafluorobenzonitrile 2) Catalytic hydrogenation to amine salt 3) Diazotization and hydrolysis |

Same as above | Alternative sequence with similar outcomes |

The contraposition defluorination is carried out in acidic organic solvents at 30–60°C with active metals. The process includes filtration, solvent extraction (e.g., methylene dichloride, chloroform), drying, and distillation to isolate the final 2,3,5,6-tetrafluorobenzyl alcohol. This method is industrially scalable, cost-effective, and environmentally considerate.

Synthesis of 2,3,5,6-Tetrafluoro-4-Methoxymethylbenzyl Alcohol (Related Compound)

A related compound, 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, is prepared by:

- Reacting 2,3,5,6-tetrafluoro-terephenylenedimethanol with hydrobromic acid in toluene under inert atmosphere.

- Formation of a salt under alkaline aqueous toluene conditions at 40–80°C for 0.5–1.5 hours.

- Passing chloromethane into the reaction medium at 40–80°C for 6–10 hours.

- Separation of toluene phase and solvent removal to isolate the product.

This method emphasizes low cost and environmental friendliness, suitable for scale-up.

Comparative Summary of Preparation Steps

| Step No. | Methodology Aspect | Method 1 (Halogenation & Organolithium) | Method 2 (Hydrogenation & Diazotization) | Method 3 (Methoxymethylation) |

|---|---|---|---|---|

| Starting Material | 2,3,5,6-Tetrafluorobenzyl alcohol | 2,3,4,5,6-Pentafluorobenzonitrile | 2,3,5,6-Tetrafluoro-terephenylenedimethanol | |

| Key Reactions | Halogenation, nucleophilic substitution, organolithium formylation | Catalytic hydrogenation, diazotization, defluorination | Alkaline salt formation, chloromethane substitution | |

| Reaction Conditions | 40–120°C, 0–78°C, 0–65°C; 1–20 h per step | Mild temperatures (30–60°C), catalytic | 40–80°C, inert atmosphere, 6–10 h | |

| Reagents | Hydrogen halides, mineral alkali, organolithium, formaldehyde gas | Catalysts (Pd/C), acids, active metals (Zn, Fe, Mg, Al, Sn) | Hydrobromic acid, chloromethane, alkaline base | |

| Yield & Purity | High yield and purity, good selectivity | Yield >74%, high purity, recyclable | Low cost, environmentally friendly |

Research Findings and Notes

- The halogenation step in method 1 is sensitive to solvent composition; mixed aqueous-organic solvents with controlled volume ratios (1:5 to 5:1) optimize reaction rates and selectivity.

- Mineral alkalis used in substitution include lithium hydroxide, sodium hydroxide, potassium hydroxide, and bicarbonates, with alkali amount typically 1–3 times the molar amount of halomethyl intermediate.

- Organolithium reagents require low-temperature conditions (-78 to 0°C) to avoid side reactions and ensure high selectivity in formaldehyde addition.

- The catalytic hydrogenation and diazotization route benefits from a one-pot process for diazotization and hydrolysis, reducing by-products and simplifying purification.

- Active metals used in defluorination are chosen for their reactivity and environmental profile, with zinc and iron being preferred.

- Extraction solvents for purification include methylene dichloride, chloroform, hexane, and ethylene dichloride, selected based on solubility and environmental considerations.

- The methoxymethylation method highlights the importance of inert atmosphere and careful temperature control to prevent side reactions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are used under basic conditions.

Major Products Formed:

Oxidation: Formation of benzenecarboxylic acid derivatives.

Reduction: Formation of benzenemethane derivatives.

Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzenemethanol,3-chloro-2,4,5,6-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique substituents, such as the chlorine and fluorine atoms, influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

3-Chloro-2,4,5,6-Tetrafluorobenzoyl Chloride (CAS N/A, C$7$Cl$2$F$_4$O):

- Structure : Replaces the hydroxymethyl group with a benzoyl chloride (-COCl).

- Properties : Higher reactivity due to the electrophilic acyl chloride group. Moisture-sensitive (refractive index: 1.4898; UN3265 hazardous class) .

- Applications : Likely used in Friedel-Crafts acylation or peptide coupling reactions, contrasting with the alcohol’s utility in nucleophilic substitutions.

- 2,3,5,6-Tetrafluoro-1,4-Benzenedimethanol (CAS 92339-07-6, C$8$H$6$F$4$O$2$): Structure: Contains two hydroxymethyl groups at positions 1 and 4 on a tetrafluorinated benzene ring. Properties: Higher polarity and boiling point compared to the mono-alcohol due to dual -CH$_2$OH groups. Used as a monomer in high-performance polymers .

Substituent Position and Halogenation Effects

2,4,5,6-Tetrafluoro-3-(Trifluoromethyl)Benzyl Chloride (CAS N/A, C$8$H$3$ClF$_7$):

- Structure : Features a -CF$3$ group at position 3 and a benzyl chloride (-CH$2$Cl) at position 1.

- Properties : Higher density (predicted 1.78 g/cm$^3$) due to trifluoromethyl and chlorine substituents. Synthesized via chloromethylation of tetrafluorobenzotrifluoride, indicating utility as a synthetic intermediate for alcohols like the target compound .

Tetrafluoroisophthalic Acid (CAS 1551-39-9, C$8$H$2$F$4$O$4$):

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| Benzenemethanol,3-Chloro-2,4,5,6-Tetrafluoro- | N/A | C$7$H$3$ClF$_4$O | ~222.5 (estimated) | -CH$_2$OH, -Cl, -F | N/A | N/A |

| 3-Chloro-2,4,5,6-Tetrafluorobenzoyl Chloride | N/A | C$7$Cl$2$F$_4$O | 246.99 | -COCl, -Cl, -F | N/A | 241.7 (predicted) |

| 2,3,5,6-Tetrafluoro-1,4-Benzenedimethanol | 92339-07-6 | C$8$H$6$F$4$O$2$ | 234.13 | Dual -CH$_2$OH, -F | N/A | N/A |

| Tetrafluoroisophthalic Acid | 1551-39-9 | C$8$H$2$F$4$O$4$ | 238.09 | Dual -COOH, -F | N/A | N/A |

Biological Activity

Benzenemethanol, 3-chloro-2,4,5,6-tetrafluoro- (CAS No. 67640-29-3) is a halogenated organic compound characterized by a benzene ring with multiple fluorine and chlorine substituents. Its unique structure influences its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure

The molecular formula of benzenemethanol, 3-chloro-2,4,5,6-tetrafluoro- is , with a molecular weight of approximately 214.545 g/mol. The compound features:

- A hydroxymethyl group (-CH2OH)

- A chlorine atom at the meta position relative to the hydroxymethyl group

- Four fluorine atoms at the 2, 4, 5, and 6 positions on the benzene ring

This arrangement of substituents significantly impacts its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to benzenemethanol derivatives exhibit various biological activities. These activities can include antimicrobial properties, enzyme inhibition, and potential therapeutic effects against specific diseases.

Potential Biological Activities

- Antimicrobial Activity : Studies suggest that halogenated benzenemethanol derivatives can demonstrate significant antimicrobial properties against various pathogens.

- Enzyme Inhibition : The structural characteristics may allow for effective inhibition of certain enzymes involved in metabolic processes.

- Toxicological Effects : The presence of multiple fluorine atoms can affect the toxicity profile of the compound, making it a subject of interest in toxicology studies.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of several halogenated benzenemethanol derivatives. The results indicated that compounds with higher fluorination levels exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of benzenemethanol derivatives. The findings revealed that these compounds could inhibit specific enzymes related to cancer metabolism, suggesting potential applications in cancer therapy.

Comparative Analysis Table

The following table summarizes key features and biological activities of benzenemethanol derivatives compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzenemethanol, 3-chloro-2,4,5,6-tetrafluoro- | Hydroxymethyl group; multiple halogens | Antimicrobial; enzyme inhibition |

| 4-Chloro-2-fluorobenzyl alcohol | Chlorine at para position; fewer fluorine atoms | Moderate antimicrobial activity |

| 2-Chloro-4-fluorobenzyl alcohol | Different positioning of chlorine and fluorine | Limited enzyme inhibition |

| Perfluorobenzyl alcohol | Fully fluorinated; significantly altered properties | High toxicity; variable biological effects |

Synthesis Methods

The synthesis of benzenemethanol, 3-chloro-2,4,5,6-tetrafluoro-, typically involves multi-step processes that may include:

- Reactions using hydrogen halides in solvents.

- Employing organolithium reagents for selective halogenation.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.

Q & A

Q. Risk Mitigation

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders (R36/37/38) .

- Waste Disposal : Neutralize with 10% NaOH in ethanol before disposal to degrade reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.